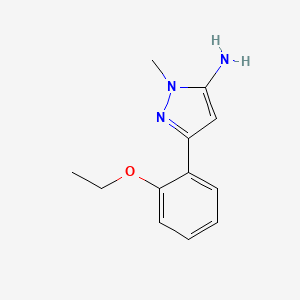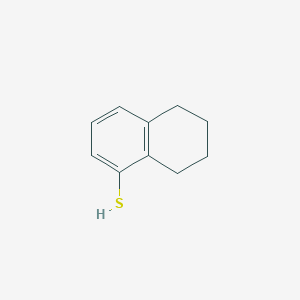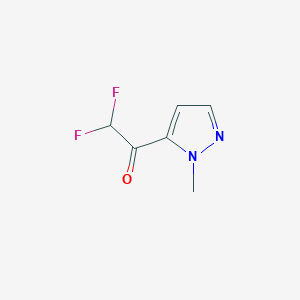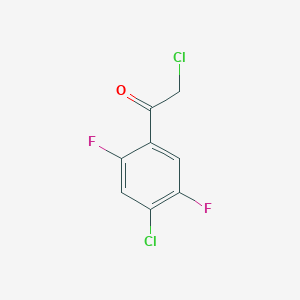
4'-Chloro-2',5'-difluorophenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(4-chloro-2,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2F2O. This compound is part of the acetophenone family and is characterized by the presence of chloro and difluoro substituents on the phenyl ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-chloro-2,5-difluorophenyl)ethan-1-one typically involves the chlorination of 1-(4-chloro-2,5-difluorophenyl)ethanone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(4-chloro-2,5-difluorophenyl)ethan-1-one involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(4-chloro-2,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-chloro-1-(4-chloro-2,5-difluorophenyl)ethanol.
Oxidation: 2-chloro-1-(4-chloro-2,5-difluorophenyl)acetic acid.
Applications De Recherche Scientifique
2-chloro-1-(4-chloro-2,5-difluorophenyl)ethan-1-one is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(4-chloro-2,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of chloro and difluoro substituents enhances its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
- 2-chloro-1-(3,4-difluorophenyl)ethan-1-one
- 2-chloro-1-(4-chloro-3,5-difluorophenyl)ethan-1-one
Uniqueness
2-chloro-1-(4-chloro-2,5-difluorophenyl)ethan-1-one is unique due to the specific positioning of the chloro and difluoro groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct physicochemical properties and enhances its utility in various applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H4Cl2F2O |
|---|---|
Poids moléculaire |
225.02 g/mol |
Nom IUPAC |
2-chloro-1-(4-chloro-2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2 |
Clé InChI |
DJHSBVYWCIRTCX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



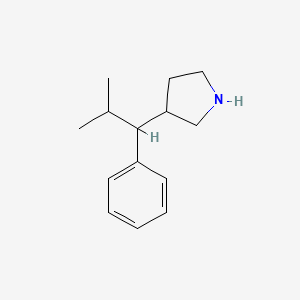
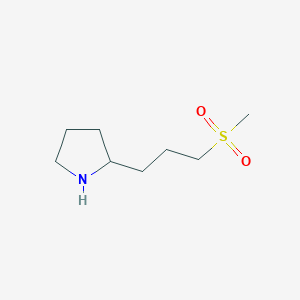
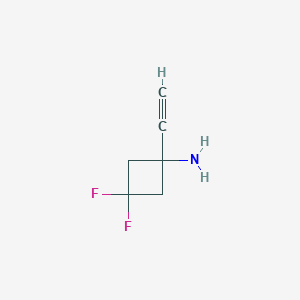

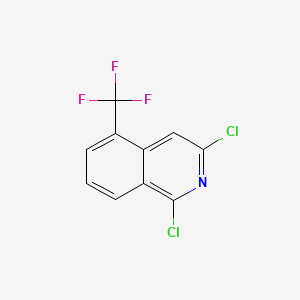
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
